molecular formula C5H6N2OS B6292337 1-(1,3-Thiazol-2-yl)-1-ethanone oxime CAS No. 98025-45-7

1-(1,3-Thiazol-2-yl)-1-ethanone oxime

Cat. No. B6292337
Key on ui cas rn: 98025-45-7
M. Wt: 142.18 g/mol
InChI Key: MARLTXFMRHPTOA-UHFFFAOYSA-N
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Patent
US07598258B2

Procedure details

Commercially available 2-acetyl thiazole (1.27 g) and commercially available hydroxylamine hydrochloride (830 mg) were dissolved in ethanol (40 ml) to prepare a solution. Pyridine (0.97 ml) was added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted three times with ethyl acetate. The organic layer was washed with water and was dried over sodium sulfate. The solvent was removed by evaporation and was dried by means of a vacuum pump to give the title compound (1.25 g, 88%).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][N:8]=1)(=O)[CH3:2].Cl.[NH2:10][OH:11].N1C=CC=CC=1.O>C(O)C>[S:5]1[CH:6]=[CH:7][N:8]=[C:4]1[C:1](=[N:10][OH:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CN1
Name
Quantity
830 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.97 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
was dried by means of a vacuum pump

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S1C(=NC=C1)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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